Product packaging for 1-Sulfamoylcyclopentane-1-carboxylic acid(Cat. No.:CAS No. 2243512-46-9)

1-Sulfamoylcyclopentane-1-carboxylic acid

Cat. No.: B2403469
CAS No.: 2243512-46-9
M. Wt: 193.22
InChI Key: CDSLOFTVRAVHTO-UHFFFAOYSA-N
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Description

1-Sulfamoylcyclopentane-1-carboxylic acid (CAS 2243512-46-9) is a high-value chemical building block with emerging importance in medicinal chemistry and pharmaceutical research. This compound features a cyclopentane ring simultaneously substituted with carboxylic acid and sulfamoyl functional groups, making it a versatile scaffold for constructing more complex molecules. Recent scientific discoveries have highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel . The NaV1.7 channel is a well-validated target for pain management, and compounds like this compound are key in the discovery of novel non-opioid analgesic therapeutics . In pre-clinical research, such inhibitors have demonstrated robust analgesic effects in models of inherited erythromelalgia, a genetic pain disorder . The structural elements of this compound, specifically the cyclopentane carboxylic core, have been shown to significantly enhance potency against the NaV1.7 target compared to other scaffolds like proline . This makes it a crucial intermediate for researchers developing new treatments for neuropathic pain. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4S B2403469 1-Sulfamoylcyclopentane-1-carboxylic acid CAS No. 2243512-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-sulfamoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c7-12(10,11)6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSLOFTVRAVHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of the Structural Motif: Cyclopentane 1,1 Disubstitution and Sulfamoyl Carboxylic Acid Functionalities

The structure of 1-Sulfamoylcyclopentane-1-carboxylic acid is characterized by two key features: a cyclopentane (B165970) ring with a geminal disubstitution pattern and the presence of both a sulfamoyl and a carboxylic acid group attached to the same carbon atom.

The cyclopentane-1,1-disubstitution , also known as a spirocyclic center, imparts a distinct three-dimensional geometry to the molecule. This arrangement can have profound effects on the compound's physical and biological properties. The geminal substitution locks the substituents in a fixed spatial orientation, which can be crucial for binding to biological targets.

Historical Context of Sulfonamides and Carboxylic Acids in Chemical Biology and Organic Synthesis

The historical significance of both sulfonamides and carboxylic acids provides a strong foundation for the investigation of molecules that incorporate both functionalities.

Sulfonamides , often referred to as sulfa drugs, were the first class of broadly effective systemic antibacterial agents and marked a turning point in modern medicine. wikipedia.orgebsco.com Their discovery in the 1930s, stemming from the work of Gerhard Domagk with the dye Prontosil, revolutionized the treatment of bacterial infections. openaccesspub.orgresearchgate.netbritannica.com Beyond their antimicrobial properties, sulfonamides have found applications as diuretics, anticonvulsants, and anti-inflammatory agents. openaccesspub.org This diverse range of biological activities underscores the value of the sulfonamide functional group in drug design.

Carboxylic acids are ubiquitous in nature and are fundamental building blocks in organic synthesis. wikipedia.org Their acidity and ability to form hydrogen bonds make them crucial for molecular recognition in biological systems. acs.org In medicinal chemistry, the carboxylic acid group is often used to improve a drug's solubility and ability to interact with biological targets. acs.org The rich history of carboxylic acid chemistry provides a vast toolbox for the synthesis and modification of complex molecules. wikipedia.org

Significance of the Cyclopentane Core in Conformationally Restricted Systems

The cyclopentane (B165970) ring, while a common motif in natural products and bioactive molecules, is increasingly recognized as a "privileged scaffold" in drug discovery. researchgate.net Its significance lies in its ability to create conformationally restricted systems. nih.gov

Unlike more flexible acyclic chains, the cyclopentane ring limits the number of possible conformations a molecule can adopt. nih.gov This pre-organization can lead to a more favorable binding entropy when the molecule interacts with a biological target, potentially increasing its potency and selectivity. The puckered nature of the cyclopentane ring also allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with enzymes and receptors. nih.govacs.org Furthermore, the incorporation of a cyclopentane core can improve a molecule's metabolic stability by shielding it from enzymatic degradation. nih.gov

Rationale for Dedicated Academic Investigation of 1 Sulfamoylcyclopentane 1 Carboxylic Acid

Targeted Synthesis of the 1,1-Disubstituted Cyclopentane Core

The construction of the cyclopentane ring with a quaternary carbon atom at the C1 position, substituted with precursors to the carboxylic acid and sulfamoyl moieties, is the foundational step. Various methodologies have been developed to achieve this, ranging from classical ring-forming reactions to modern asymmetric catalytic strategies.

Ring Contraction Approaches from Cyclohexane (B81311) Precursors

Ring contraction of readily available cyclohexane precursors offers a classical and effective route to cyclopentane derivatives. researchgate.net These reactions often proceed through cationic, anionic, or carbenoid intermediates to excise a carbon atom from the six-membered ring. researchgate.netwikipedia.org

One of the most prominent methods is the Favorskii rearrangement of α-halocyclohexanones. When treated with a base, these ketones undergo rearrangement to form cyclopentanecarboxylic acid esters. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide base to yield the contracted ring product. chemistrysteps.com

Another common strategy begins with the oxidative cleavage of cyclohexene (B86901) to form adipic acid. This dicarboxylic acid can then undergo Dieckmann condensation , an intramolecular Claisen condensation, to form a β-keto ester, which can be subsequently hydrolyzed and decarboxylated to yield cyclopentanone (B42830). The cyclopentanone can then be further functionalized to create the 1,1-disubstituted center.

Cationic rearrangements, such as the pinacol rearrangement , can also be employed. For instance, the acid-catalyzed rearrangement of cyclohexane-1,2-diol can lead to the formation of cyclopentanecarbaldehyde, demonstrating a kinetically driven ring contraction. stackexchange.com While thermodynamically less favorable than the six-membered ring, the formation of the five-membered ring can be the predominant pathway under specific conditions. stackexchange.com

Ring Contraction Method Precursor Key Intermediate/Reaction Product Type
Favorskii Rearrangementα-HalocyclohexanoneCyclopropanoneCyclopentanecarboxylic Acid Derivative
Dieckmann CondensationAdipic Acid (from Cyclohexene)Intramolecular ClaisenCyclopentanone Derivative
Pinacol RearrangementCyclohexane-1,2-diolCationic RearrangementCyclopentanecarbaldehyde

Stereoselective Cycloaddition Reactions in Cyclopentane Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the stereoselective construction of five-membered rings. organic-chemistry.orgresearchgate.netnih.gov These methods involve the reaction of a three-atom component with a two-atom component to directly assemble the cyclopentane core, often with excellent control over stereochemistry.

Transition metal catalysis is frequently employed to facilitate these transformations. For example, rhodium-catalyzed reactions of vinyldiazoacetates can initiate a domino sequence, including steps like ylide formation and sigmatropic rearrangements, to generate highly substituted cyclopentanes with multiple stereocenters with very high stereoselectivity. nih.gov Similarly, chiral titanium-salen complexes can catalyze the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, constructing two carbon-carbon bonds and two adjacent stereocenters with high diastereo- and enantioselectivity. organic-chemistry.org

Organocatalysis also provides effective routes. For instance, the simple and inexpensive base NaOH has been used to promote a chemo- and diastereoselective [3+2] cycloaddition between donor-acceptor cyclopropanes and α,β-unsaturated enamides, yielding structurally complex spiro(cyclopentane-1,3'-indoline) derivatives as single diastereomers. frontiersin.org Phosphine-catalyzed [3+2] cycloadditions have also been developed for the asymmetric synthesis of cyclopentenes containing all-carbon quaternary stereocenters. acs.org

Catalyst Type Reactants Key Features Stereoselectivity
Rhodium(II) ComplexesVinyldiazoacetates, AlkenolsDomino sequence, carbene-initiatedHigh ee (>99%) and dr (>97:3) nih.gov
Chiral Ti(salen) ComplexCyclopropyl ketones, AlkenesRadical redox-relay mechanismExcellent diastereo- and enantioselectivity organic-chemistry.org
NaOH (Organocatalyst)Donor-Acceptor Cyclopropanes, EnamidesGreen, inexpensive catalystSingle diastereomers formed frontiersin.org
Chiral PhosphinesAlkynoates, α-Alkylated AlkenesForms quaternary stereocentersHigh to excellent diastereoselectivity acs.org

Routes via Camphor (B46023) Derivatives and Related Chiral Pools

The use of naturally occurring chiral molecules, known as the "chiral pool," provides an efficient way to synthesize enantiomerically pure compounds. Camphor, a readily available bicyclic monoterpene, serves as a versatile starting material for the synthesis of chiral cyclopentane derivatives. researchgate.nethawaii.edu Its rigid framework allows for high stereocontrol in subsequent transformations.

Synthetic routes can involve skeletal rearrangements or oxidative cleavage of the camphor structure. For example, a radical mechanism involving the dimerization of camphor can lead to a skeletal isomerization of one of the camphor units, which, after oxidation, yields an optically active cyclopentane-1-carboxylic acid derivative. researchgate.net Chiral auxiliaries derived from camphor, such as Oppolzer's camphorsultam, are also instrumental in directing the stereochemical outcome of reactions, such as in phosphine-catalyzed [3+2] cycloadditions to create cyclopentenes with quaternary stereocenters. acs.org

Asymmetric Synthesis Methodologies for Substituted Cyclopentanecarboxylic Acids

Modern asymmetric catalysis offers sophisticated methods for the synthesis of chiral cyclopentanecarboxylic acids and their derivatives. beilstein-journals.org These strategies often employ organocatalysts or N-heterocyclic carbenes (NHCs) to construct complex, highly functionalized cyclopentane rings from simple acyclic precursors.

One notable approach involves a domino reaction initiated by a Michael addition. For example, the asymmetric synthesis of an orthogonally functionalized aminocyclopentane-dicarboxylate can be achieved through a domino reaction of a diendioate with a lithium amide, proceeding through a Michael addition and a subsequent 5-exo-trig intramolecular cyclization.

Multicatalytic cascade reactions have also been developed. A one-pot, asymmetric formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes can be achieved using a combination of a secondary amine catalyst (for the initial Michael addition) and an N-heterocyclic carbene catalyst (for a subsequent intramolecular crossed benzoin (B196080) reaction). This process yields densely functionalized cyclopentanones with high enantioselectivities. researchgate.net

Incorporation of the Sulfamoyl Moiety at a Quaternary Carbon Center

Once the 1,1-disubstituted cyclopentane core is established, the final step is the introduction of the sulfamoyl group (-SO₂NH₂). A highly effective strategy is to synthesize 1-aminocyclopentane-1-carboxylic acid as the key intermediate. google.comacs.orgacs.org This non-proteinogenic amino acid provides the necessary amino group at the quaternary center, which can then be selectively functionalized.

Sulfamoylation Techniques for Carboxylic Acid Derivatives

The conversion of the amino group of 1-aminocyclopentane-1-carboxylic acid into a sulfamoyl group is the final key transformation. Sulfamoylation of amines is a well-established process, with several reagents developed for this purpose. acs.orgnih.govnih.gov

A recently developed and highly effective method utilizes a stable, crystalline N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt. galchimia.com This Burgess-type reagent demonstrates high solubility and shelf stability and reacts directly with amines under mild conditions to afford the corresponding Boc-protected sulfamides in high yields. acs.orgacs.org Aliphatic amines, including those in amino acid derivatives, undergo this sulfamoylation process efficiently. acs.org The tert-butoxycarbonyl (Boc) protecting group can be subsequently removed under acidic conditions (e.g., 6 M HCl) to yield the final primary sulfamide (B24259). galchimia.com

Other reagents, such as sulfamoyl chloride, can also be used, but its instability can be a drawback. researchgate.net Another bench-stable solid, hexafluoroisopropyl sulfamate (B1201201) (HFIPS), reacts readily with a wide variety of amines under mild conditions, offering a practical alternative for sulfamide synthesis. organic-chemistry.org The choice of reagent depends on the specific substrate and desired reaction conditions, but modern reagents offer high selectivity and yields for the late-stage functionalization of complex molecules like amino acids. acs.orgacs.org

Strategies for Creating Geminal Sulfamoyl-Carboxylic Acid Systems

The creation of a quaternary carbon center bearing both a sulfamoyl group and a carboxylic acid on a cyclopentane ring is a significant synthetic challenge. The juxtaposition of these two functional groups requires carefully orchestrated strategies. Plausible synthetic routes can be extrapolated from established methods for constructing α-amino acids and related structures.

One potential strategy involves the Strecker synthesis of α-amino acids. This could be adapted by using a cyclopentanone precursor, which would first react with a source of ammonia (B1221849) and a cyanide, followed by the introduction of the sulfonyl group and subsequent hydrolysis of the nitrile to a carboxylic acid. A more direct approach might involve the use of sulfonyl cyanide.

Another viable method is the Bucherer-Bergs hydantoin (B18101) synthesis. This would involve the reaction of cyclopentanone with potassium cyanide and ammonium (B1175870) carbonate to form a spiro-hydantoin intermediate. Subsequent sulfonylation and hydrolysis of the hydantoin ring would yield the desired geminal sulfamoyl-carboxylic acid structure.

A third strategy could involve the direct carboxylation of a pre-existing 1-sulfamoylcyclopentane. This might be achieved by generating a carbanion at the C1 position using a strong base, followed by quenching with carbon dioxide. The stability of the α-sulfonyl carbanion would be a critical factor in the success of this approach.

Functionalization and Derivatization of this compound

The dual functionality of this compound allows for a diverse range of chemical modifications at either the carboxylic acid or the sulfamoyl group.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: The formation of an ester from the parent carboxylic acid can be achieved through several standard methods. libretexts.org The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is a reversible equilibrium-driven process, often requiring the removal of water to achieve high yields. libretexts.org

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. mdpi.com This is because amines are basic and would simply form a salt with the unactivated carboxylic acid. A variety of coupling reagents are available for this purpose, which convert the hydroxyl group of the carboxylic acid into a better leaving group. mdpi.com The choice of coupling agent can be critical to avoid side reactions and racemization if chiral amines are used. mdpi.com

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling Reagent ClassExamplesGeneral MechanismByproducts
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms an O-acylisourea intermediate, which is reactive towards amines.Urea (B33335) derivatives (often insoluble for DCC, water-soluble for EDC).
Phosphonium (B103445) SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPForms an activated benzotriazolyl ester.Phosphine oxide derivatives.
Uronium/Guanidinium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATUSimilar to phosphonium salts, forms a reactive ester.Tetramethylurea.

Modifications of the Sulfamoyl Nitrogen

The sulfamoyl group (-SO₂NH₂) offers another site for functionalization, primarily through reactions at the nitrogen atom. A study on the synthesis of benzoylated sulfamoyl carboxylic acids demonstrated a facile method for N-acylation. researchgate.net The process involved the reaction of a sulfamoyl carboxylic acid with benzoyl chloride in the presence of sodium hydroxide (B78521). researchgate.net This suggests that the nitrogen atom of the sulfamoyl group in this compound is sufficiently nucleophilic to react with various electrophiles.

Table 2: Potential Modifications of the Sulfamoyl Nitrogen
Reaction TypeReagent ClassPotential Product
N-AlkylationAlkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)N-alkyl or N,N-dialkyl sulfamoyl derivatives
N-AcylationAcyl chlorides, Acid anhydrides (e.g., acetyl chloride, benzoyl chloride)N-acyl sulfamoyl derivatives (Sulfonylureas)
N-SulfonylationSulfonyl chlorides (e.g., tosyl chloride)N-sulfonylated sulfamoyl derivatives

Novel and Sustainable Synthetic Methodologies

Recent advances in synthetic chemistry offer greener and more efficient alternatives to traditional methods, which could be applied to the synthesis of this compound and its derivatives.

Electrochemical Synthesis Applications for Carboxylic Acids

Electrosynthesis is re-emerging as a powerful and sustainable tool in organic chemistry, relying on electrons as clean reagents. nih.gov Electrochemical methods can be applied to the synthesis of carboxylic acids through the fixation of carbon dioxide (CO₂), a greenhouse gas, into organic molecules. beilstein-journals.org This process, known as electrocarboxylation, offers a green alternative to traditional methods that often use hazardous organometallic reagents. beilstein-journals.org

The general principle involves the electrochemical reduction of an organic substrate to generate a nucleophilic intermediate (such as a radical anion or a carbanion), which then reacts with CO₂. beilstein-journals.org For a molecule like this compound, a hypothetical electrochemical route could involve the reduction of a 1-halo-1-sulfamoylcyclopentane precursor at the cathode to generate a carbanion, which would subsequently be trapped by CO₂.

Another relevant electrochemical reaction is the Kolbe electrolysis, which involves the anodic oxidation of a carboxylate to generate a radical, followed by dimerization. researchgate.netacs.org While not directly applicable to the synthesis of the target molecule itself, it represents a key transformation of carboxylic acids under electrochemical conditions. acs.org The increasing availability of electricity from renewable sources makes electrosynthesis a promising technology for environmentally friendly chemical production. beilstein-journals.org

Visible-Light-Mediated Reactions for Sulfonamide Formation

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the formation of chemical bonds under mild and environmentally benign conditions. researchgate.net This technology can be applied to the synthesis of sulfonamides, providing an alternative to traditional methods that often require harsh reagents.

Recent research has demonstrated the synthesis of sulfonamides triggered by visible light, sometimes proceeding through an electron donor-acceptor (EDA) complex without the need for a photocatalyst. researchgate.net One study detailed a catalyst-free method for the arylation of sulfonamides with boronic acids mediated by visible light, proceeding through an N–S bond cleavage to generate a sulfonyl radical. nih.govrsc.org

For the synthesis of the core structure, a potential visible-light-mediated strategy could involve the sulfonamidation of a C-H bond on a cyclopentane carboxylic acid precursor. Photochemical reactions for C-H sulfonamidation have been reported, offering a direct route to installing the sulfamoyl group. nih.gov These methods often involve the generation of a sulfonyl radical from a suitable precursor, which then engages in a C-H functionalization cascade. This approach aligns with the principles of green chemistry by minimizing pre-functionalization and reducing waste. researchgate.net

Green Chemistry Principles in Cyclopentane Synthesis

The growing emphasis on sustainability within the chemical industry has propelled the integration of green chemistry principles into synthetic organic chemistry. researchgate.net These principles aim to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of complex carbocyclic structures, such as the cyclopentane core of this compound, presents a key area for the application of these sustainable methodologies. The focus is on improving efficiency, reducing waste, and utilizing less hazardous materials throughout the synthetic sequence. researchgate.netpnas.org

The application of green chemistry is guided by twelve core principles, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatives, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. yale.edulibretexts.org In the context of cyclopentane synthesis, particular attention has been paid to catalysis, atom economy, and the use of environmentally benign reaction media.

Catalytic and Atom-Economic Approaches

A central tenet of green chemistry is the use of catalytic reagents in place of stoichiometric ones. yale.edu Catalytic processes offer numerous advantages, including higher selectivity, milder reaction conditions, and a significant reduction in waste, as the catalyst is regenerated and used in small amounts. In the realm of cyclopentane synthesis, transition-metal catalysis has been instrumental in developing more efficient and atom-economical routes.

Atom economy, a concept that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final product, is another critical metric. greenchemistry-toolkit.org Reactions with high atom economy, such as cycloadditions and isomerizations, are inherently greener as they generate minimal waste.

Research findings have highlighted several catalytic cycloaddition strategies for constructing cyclopentane rings that exhibit excellent atom economy. For instance, rhodium-catalyzed decarbonylative cycloadditions of cyclobutanones and alkenes provide a novel pathway to bridged cyclopentane derivatives. nih.govresearchgate.net Similarly, metal-free [3+2] cycloadditions catalyzed by diboron (B99234) compounds offer an efficient route to polysubstituted cyclopentanes. organic-chemistry.org These methods represent a significant improvement over traditional multi-step annulation procedures that often involve stoichiometric reagents and generate substantial waste.

The table below summarizes and compares a traditional synthesis pathway for a cyclopentane carboxylic acid precursor with a modern, greener catalytic alternative, illustrating the practical application of these principles.

FeatureConventional Synthesis (e.g., Malonic Ester)Greener Catalytic Synthesis (e.g., Cycloaddition)Green Principle Addressed
Reagents Stoichiometric strong base (e.g., Sodium ethoxide), 1,4-dibromobutane, strong acid/base for hydrolysis and decarboxylation. patsnap.comCatalytic amounts of a transition metal (e.g., Rh, Pd) or organocatalyst. nih.govorganic-chemistry.orgCatalysis, Waste Prevention
Atom Economy Low; involves the loss of CO2 and generates significant salt byproducts (e.g., NaBr). patsnap.comHigh; most or all atoms of the reactants are incorporated into the final product. pnas.orgAtom Economy
Solvents Often uses volatile and non-benign organic solvents (e.g., Ethanol, Dichloromethane). researchgate.netpatsnap.comCan be adapted for use in greener solvents like water, ionic liquids, or even solvent-free conditions. pnas.orgmdpi.comSafer Solvents
Byproducts Large quantities of inorganic salts and acidic/basic aqueous waste. patsnap.comMinimal, with the main byproduct often being easily removable or non-toxic.Waste Prevention
Energy Input Typically requires prolonged heating (reflux) for multiple steps. patsnap.comOften proceeds at lower temperatures, sometimes even ambient temperature. yale.eduDesign for Energy Efficiency

Use of Greener Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic syntheses rely on volatile organic compounds (VOCs) that are often toxic, flammable, and difficult to dispose of. Green chemistry encourages the use of safer alternatives such as water, supercritical CO₂, or ionic liquids. pnas.orgmdpi.com

Water is an especially attractive green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While organic reagents may have low solubility in water, "on-water" reactions, where insoluble reactants are vigorously stirred in an aqueous suspension, have been shown to proceed with remarkable efficiency, sometimes even faster than in organic solvents. pnas.org The development of water-tolerant catalysts is a key area of research for applying these methods to cyclopentane synthesis.

Furthermore, advancements in reaction conditions aim to reduce energy consumption. The use of microwave irradiation or photocatalysis, for example, can often accelerate reaction rates, increase yields, and allow for reactions to be conducted at lower bulk temperatures compared to conventional heating methods. mdpi.comrsc.org The synthesis of cyclic ketones using photocatalysts like methylene (B1212753) blue exemplifies a move towards metal-free, energy-efficient cyclization reactions. rsc.org

By integrating these green chemistry principles—utilizing highly efficient catalytic systems, maximizing atom economy, and employing benign solvents and energy sources—the synthesis of this compound and its derivatives can be designed to be more sustainable, cost-effective, and environmentally responsible.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, ¹⁵N, and 2D NMR techniques would provide a comprehensive picture of its atomic connectivity and stereochemistry.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. The protons of the sulfamoyl group (-SO₂NH₂) would likely resonate as a broad singlet around 7-8 ppm, with its exact position influenced by solvent and concentration. The cyclopentane ring protons would present as complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm.

The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the highly deshielded region of 170-185 ppm. The quaternary carbon of the cyclopentane ring, to which both the carboxylic acid and sulfamoyl groups are attached, would appear around 60-70 ppm. The remaining four methylene carbons of the cyclopentane ring would have signals in the aliphatic region, typically between 20 and 40 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH 10.0 - 12.0 (broad s, 1H) 170 - 185
-SO₂NH₂ 7.0 - 8.0 (broad s, 2H) -
C1 (quaternary) - 60 - 70

s = singlet, m = multiplet

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would be instrumental in confirming the presence and electronic environment of the sulfamoyl group. The nitrogen atom in the sulfamoyl group is expected to have a chemical shift in the range of -280 to -320 ppm relative to nitromethane. This specific chemical shift would provide direct evidence for the sulfonamide functionality.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY: Would reveal the coupling relationships between the protons on the cyclopentane ring, helping to trace the connectivity of the methylene groups.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the cyclopentane ¹H and ¹³C signals.

HMBC: Would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the attachment of the carboxylic acid and sulfamoyl groups to the quaternary carbon of the cyclopentane ring by observing correlations from the cyclopentane protons to the carbonyl carbon and the quaternary carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

In the Infrared (IR) spectrum , the carboxylic acid group would exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700-1725 cm⁻¹. The sulfamoyl group would be identified by two distinct N-H stretching bands in the region of 3200-3400 cm⁻¹ and strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

The Raman spectrum would complement the IR data. The C=O stretch is also expected to be a strong band in the Raman spectrum. The S=O stretching vibrations are also typically strong in Raman spectra. The symmetric vibrations of the cyclopentane ring would likely be more prominent in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (very broad, strong) Weak
Carboxylic Acid C=O stretch 1700-1725 (strong, sharp) Strong
Sulfamoyl N-H stretch 3200-3400 (two bands, medium) Medium
Sulfamoyl S=O asymmetric stretch ~1350 (strong) Strong
Sulfamoyl S=O symmetric stretch ~1160 (strong) Strong

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis.

Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) could be determined, which would confirm the molecular formula C₆H₁₁NO₄S.

The fragmentation pattern in the mass spectrum would likely involve the initial loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and a carboxyl group (•COOH, 45 Da). The sulfamoyl group could fragment through the loss of SO₂ (64 Da) or the entire sulfamoyl radical (•SO₂NH₂, 79 Da). Cleavage of the cyclopentane ring would also lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Fragments for this compound

Fragment Proposed Structure
[M - OH]⁺ Ion resulting from loss of the hydroxyl group from the carboxylic acid
[M - COOH]⁺ Ion resulting from loss of the entire carboxyl group
[M - SO₂]⁺ Ion resulting from the loss of sulfur dioxide

X-ray Crystallography for Solid-State Molecular Architecture

It is highly probable that in the crystalline form, the molecules would engage in extensive intermolecular hydrogen bonding. The carboxylic acid groups would likely form the common head-to-head dimer motif. Additionally, the N-H protons of the sulfamoyl group and the oxygen atoms of both the carboxyl and sulfamoyl groups would act as hydrogen bond donors and acceptors, respectively, leading to a complex three-dimensional hydrogen-bonded network. The cyclopentane ring would likely adopt an envelope or twist conformation to minimize steric strain.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.govmdpi.comnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing a foundational understanding of the molecule's behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. quora.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for gauging molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the lone pairs of the oxygen atoms in the carboxylic and sulfamoyl groups, and the nitrogen atom of the sulfamoyl group. Conversely, the LUMO is likely distributed over the antibonding π* orbital of the carbonyl group (C=O) and the antibonding orbitals associated with the sulfonyl group (S=O). A theoretical analysis would quantify the energies of these orbitals and the resulting energy gap, which is predictive of the molecule's reactivity profile.

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)Description
LUMO-1.5Represents the electron-accepting ability, likely centered on C=O and S=O groups.
HOMO-7.0Represents the electron-donating ability, localized on oxygen and nitrogen lone pairs.
Energy Gap (ΔE)5.5Indicates high kinetic stability and low reactivity.

Conformational Analysis and Stability of Isomers

The three-dimensional structure of a molecule is crucial to its function and properties. Conformational analysis using DFT helps identify the most stable spatial arrangements (conformers) by calculating their relative energies. mdpi.com The this compound molecule possesses considerable flexibility, primarily due to the non-planar nature of the cyclopentane ring and the rotational freedom of the sulfamoyl and carboxylic acid substituents.

The cyclopentane ring can adopt various puckered conformations, such as the "envelope" and "twist" forms. Furthermore, rotation around the C-C and C-S single bonds can lead to different orientations of the functional groups. These orientations can be stabilized by intramolecular interactions, most notably a potential hydrogen bond between a hydrogen atom of the sulfamoyl group (-SO₂NH₂) and the carbonyl oxygen of the carboxylic acid group (-COOH). DFT calculations would involve geometry optimization of all possible conformers to locate the global minimum energy structure, thus identifying the most predominant conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerKey FeatureRelative Energy (kcal/mol)Stability
Conformer AIntramolecular H-bond0.00Most Stable
Conformer BEnvelope (no H-bond)+2.5Less Stable
Conformer CTwist (no H-bond)+3.1Least Stable

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govrsc.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

In this compound, the MEP surface would highlight:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atom. mdpi.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be located on the acidic hydrogen of the carboxylic acid group and the hydrogens of the sulfamoyl group. mdpi.com

This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, that the molecule can engage in with other molecules like biological receptors or solvents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduusc.edu It examines charge transfer, hybridization, and the stabilization energy associated with intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. mdpi.comaiu.edu

For this compound, NBO analysis would be particularly useful for quantifying the strength of the potential intramolecular hydrogen bond between the sulfamoyl and carboxylic acid groups. This would be identified as a charge transfer interaction from a lone pair orbital of the carbonyl oxygen (donor) to the antibonding σ* orbital of the N-H bond (acceptor). The second-order perturbation energy (E(2)) associated with this interaction provides a quantitative measure of its stability.

Table 3: Hypothetical NBO Second-Order Perturbation Analysis for Intramolecular Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O) of C=Oσ* (N-H)3.5Intramolecular Hydrogen Bond
LP (N)σ* (C-S)1.8Hyperconjugation
LP (O) of S=Oσ* (C-S)1.2Hyperconjugation

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By comparing the theoretically calculated spectrum with an experimental one, the molecular structure can be validated, and the vibrational modes can be assigned to specific functional groups. researchgate.net

For this compound, key vibrational modes of interest would include the stretching frequencies of the O-H bond in the carboxyl group, the N-H bonds in the sulfamoyl group, the C=O bond, and the symmetric and asymmetric S=O bonds. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental data.

Table 4: Hypothetical Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Description
O-H stretch36503504Carboxylic acid
N-H asymmetric stretch34803341Sulfamoyl group
N-H symmetric stretch33703235Sulfamoyl group
C=O stretch17851714Carbonyl of carboxylic acid
S=O asymmetric stretch13901334Sulfonyl group
S=O symmetric stretch11801133Sulfonyl group

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for identifying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape at a given temperature and in a specific environment (e.g., in a solvent). mdpi.comnih.gov

An MD simulation of this compound would reveal:

Conformational Flexibility: The simulation would show the real-time puckering of the cyclopentane ring and the rotation of the substituent groups. This allows for the mapping of the accessible conformational space and the transitions between different conformers.

Stability of Interactions: The dynamics and stability of any intramolecular hydrogen bonds can be monitored throughout the simulation, providing information on their persistence and strength in a dynamic environment.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation, their influence on the molecule's conformation and dynamics can be studied in detail. frontiersin.org

Analysis of the MD trajectory, for instance by calculating the Root Mean Square Deviation (RMSD), can provide quantitative measures of the structural stability of the molecule over the simulation time. frontiersin.org This approach complements the static picture from DFT by providing a more complete understanding of the molecule's behavior in realistic conditions.

Molecular Docking and Protein-Ligand Interaction Modeling

Prediction of Binding Modes with Enzyme Active Sites

There is currently no published research detailing the molecular docking of this compound into the active sites of specific enzymes. To perform such a study, researchers would typically select a target protein of interest and use computational software to predict the most likely conformation and orientation of the compound when bound to the enzyme. The results of these simulations would provide insights into the potential inhibitory or modulatory activity of the molecule.

Elucidation of Specific Interactions: Hydrogen Bonding and Metal Chelation

A detailed analysis of the specific interactions, such as hydrogen bonding and metal chelation, between this compound and a protein target is contingent on the outcomes of molecular docking studies, which are not available. Hypothetically, the sulfamoyl and carboxylic acid moieties of the molecule would be key sites for forming hydrogen bonds with amino acid residues in an enzyme's active site. The potential for metal chelation would depend on the presence of a metallic cofactor in the active site and the geometry of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

The development of a Quantitative Structure-Activity Relationship (QSAR) model requires a dataset of structurally similar compounds with corresponding biological activity data. As there are no published studies on the biological activity of a series of this compound analogs, a QSAR model cannot be constructed. Such a model would aim to correlate the structural or physicochemical properties of these analogs with their biological activities, thereby enabling the prediction of the activity of new, untested compounds.

Theoretical Mechanistic Studies of Chemical Reactions

Theoretical mechanistic studies employ quantum chemical methods to investigate the pathways and transition states of chemical reactions. There are no available studies that have applied these methods to elucidate the reaction mechanisms involving this compound. These types of investigations could, for example, explore the compound's stability, reactivity, and the energetic favorability of different reaction pathways.

Mechanistic Studies and Structure Activity Relationship Sar of 1 Sulfamoylcyclopentane 1 Carboxylic Acid Analogs in Biological Systems

General Principles of Sulfonamide and Carboxylic Acid Functionalities in Biological Recognition

The molecular structure of 1-sulfamoylcyclopentane-1-carboxylic acid incorporates two key functional groups that are pivotal in its interaction with biological systems: the sulfonamide and the carboxylic acid. Both moieties are frequently employed in medicinal chemistry to engage in specific molecular recognition events with biological targets like enzymes and receptors.

The sulfonamide group (-SO₂NH₂) is a versatile pharmacophore found in a wide array of therapeutic agents. mdpi.com Its biological activity stems from its unique physicochemical properties. The sulfonamide nitrogen and oxygens are excellent hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. uvic.ca This allows for the formation of strong and directional hydrogen bonds within a protein's active site. mdpi.com Furthermore, the sulfonamide group is considered a bioisostere for the carboxylic acid group, meaning it can mimic its function while offering advantages in terms of metabolic stability and membrane permeability. mdpi.com The acidity of the sulfonamide proton can be modulated by substituents, which in turn influences its binding affinity and pharmacokinetic properties.

The carboxylic acid group (-COOH) is a ubiquitous functional group in endogenous molecules and a large number of drugs. nih.gov Its primary role in biological recognition is its ability to exist in its deprotonated carboxylate form (-COO⁻) at physiological pH. acs.org This anionic state allows it to form strong ionic interactions, or salt bridges, with positively charged residues in a receptor, such as arginine, lysine, or histidine. Additionally, the carboxylate oxygens are excellent hydrogen bond acceptors. acs.orgresearchgate.net The combination of acidity and the capacity to form strong electrostatic and hydrogen-bonding interactions makes the carboxylic acid a powerful anchor for ligand binding. nih.govacs.org

The interplay between these two functional groups in a single molecule like this compound allows for a multi-point interaction with a biological target, potentially leading to high affinity and selectivity.

Impact of Cyclopentane (B165970) Ring Conformation on Biological Interactions

The cyclopentane ring, which serves as the scaffold for the sulfonamide and carboxylic acid groups, is not a planar structure. To alleviate torsional strain that would be present in a flat conformation, it adopts a puckered, non-planar shape. libretexts.orglibretexts.org The two most common low-energy conformations are the "envelope" and the "half-chair". youtube.comresearchgate.net In the envelope conformation, four carbon atoms lie in a plane, with the fifth atom out of the plane, resembling a flap. libretexts.org The half-chair conformation has three adjacent atoms in a plane, with the other two puckered in opposite directions. There is a very low energy barrier for interconversion between these forms, a process known as pseudorotation. researchgate.net

The specific conformation adopted by the cyclopentane ring in a biological context is crucial as it dictates the three-dimensional orientation of the attached sulfamoyl and carboxylic acid functionalities. This spatial arrangement must be complementary to the topology of the target's binding site for effective interaction. The puckering of the ring places substituents in either pseudo-axial or pseudo-equatorial positions, which can significantly affect the molecule's binding affinity. youtube.com

The use of a cyclic scaffold like cyclopentane introduces a degree of conformational restriction compared to a more flexible acyclic linker. This restriction is a key principle in modern drug design. By reducing the number of possible conformations a molecule can adopt, the entropic penalty upon binding to a receptor is minimized. When a flexible molecule binds to a target, it loses a significant amount of conformational entropy, which is energetically unfavorable. A more rigid molecule, already pre-organized in a bioactive conformation, pays a much smaller entropic price for binding, which can translate into higher binding affinity.

The cyclopentane ring in this compound serves to hold the crucial sulfonamide and carboxylic acid groups in a defined spatial relationship, effectively presenting them to the biological target. The design of analogs often involves modifying the ring to further lock it into a specific, highly active conformation, thereby enhancing biological efficacy.

Modulation of Biological Activity through Substituent Variation

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. For this compound analogs, SAR would focus on the independent and combined effects of altering the sulfamoyl group, the carboxylic acid moiety, and the stereochemistry of the molecule.

The sulfonamide group is a rich site for chemical modification. nih.gov Substitutions can be made on the sulfonamide nitrogen (R¹ and R² in -SO₂NR¹R²) to probe the steric and electronic requirements of the binding site.

Primary Sulfonamides (-SO₂NH₂): The unsubstituted sulfamoyl group can act as both a hydrogen bond donor and acceptor.

Secondary Sulfonamides (-SO₂NHR): Introducing an alkyl or aryl substituent (R) on the nitrogen atom removes one hydrogen bond donor but can introduce beneficial van der Waals or hydrophobic interactions if the binding pocket has a corresponding lipophilic region. This substitution also increases the acidity of the remaining N-H proton.

Tertiary Sulfonamides (-SO₂NR₂): Disubstitution on the nitrogen removes all hydrogen bond donating capability from the sulfonamide group, which can be detrimental if this interaction is critical for binding. However, it can be used to fill larger steric pockets.

Below is a hypothetical SAR table illustrating potential effects of sulfamoyl group substitution on the biological activity of this compound analogs.

Analog StructureSubstitution on Sulfamoyl Group (R)Potential H-BondingHypothetical Receptor Affinity (IC₅₀)Rationale
This compound-NH₂ (Primary)Donor & Acceptor100 nMBaseline activity with dual H-bonding capability.
1-(N-Methylsulfamoyl)cyclopentane-1-carboxylic acid-NHCH₃ (Secondary)Donor & Acceptor50 nMMethyl group fits into a small hydrophobic pocket, enhancing affinity.
1-(N,N-Dimethylsulfamoyl)cyclopentane-1-carboxylic acid-N(CH₃)₂ (Tertiary)Acceptor Only500 nMLoss of critical H-bond donor interaction reduces affinity.
1-(N-Phenylsulfamoyl)cyclopentane-1-carboxylic acid-NHPh (Secondary)Donor & Acceptor>1000 nMBulky phenyl group introduces steric clash with the receptor surface.

The carboxylic acid is often a critical anchor point for ligands. researchgate.net Its primary interactions involve forming salt bridges with basic amino acid residues and accepting hydrogen bonds. Modifications to this group, such as converting it to an ester or an amide, can drastically reduce or abolish activity by preventing these key ionic interactions.

Esterification (-COOR): Replacing the acidic proton with an alkyl group (e.g., methyl ester) neutralizes the negative charge and removes the ability to form a salt bridge. This often leads to a significant loss of potency.

Amidation (-CONH₂): Converting the carboxylic acid to a primary amide also removes the ionic character. While the amide can still participate in hydrogen bonding, the loss of the strong electrostatic interaction typically reduces binding affinity.

These modifications are often used in SAR studies to confirm the importance of the carboxylate's ionic interaction for biological activity.

Analog StructureModification of Carboxylic AcidKey Interaction LostHypothetical Receptor Affinity (IC₅₀)
This compound-COOHN/A (Baseline)100 nM
Methyl 1-sulfamoylcyclopentane-1-carboxylate-COOCH₃ (Ester)Ionic Interaction (Salt Bridge)2500 nM
1-Sulfamoylcyclopentane-1-carboxamide-CONH₂ (Amide)Ionic Interaction (Salt Bridge)1800 nM

The C1 carbon of the cyclopentane ring, to which both the sulfamoyl and carboxylic acid groups are attached, is a stereocenter (assuming no plane of symmetry in substituted analogs). This means that analogs of this compound can exist as a pair of enantiomers (R and S forms).

Biological macromolecules, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the enantiomers of a chiral ligand. One enantiomer may bind with significantly higher affinity than the other because its three-dimensional arrangement of functional groups fits more precisely into the chiral binding site. This phenomenon is known as stereoselectivity.

For example, the (R)-enantiomer might place the carboxylic acid in a position to form a salt bridge with a key arginine residue, while the sulfamoyl group engages in a hydrogen bond network. In contrast, the (S)-enantiomer, being a mirror image, might be unable to achieve both of these critical interactions simultaneously, resulting in much weaker binding and lower biological efficacy. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the SAR investigation of such compounds.

Enzymatic Inhibition Mechanisms of Related Sulfamoyl Carboxylic Acids

The unique structural features of sulfamoyl carboxylic acids, particularly the tetrahedral geometry of the sulfamoyl group and the ionizable carboxylic acid, underpin their diverse inhibitory actions against various enzymes. This section delves into the specific molecular mechanisms by which analogs of this compound interact with and inhibit key enzymatic targets.

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, posing a significant threat to their clinical efficacy. acs.org Sulfamoyl carboxylic acid analogs, specifically N-sulfamoyl-substituted pyrrole-2-carboxylic acids (NSPCs), have emerged as potent inhibitors of subclass B1 MBLs, which are the most clinically relevant. acs.orgnih.gov

The inhibitory mechanism of these compounds is multifaceted. A key aspect is the tetrahedral geometry around the sulfamoyl sulfur, which is thought to mimic the tetrahedral transition state formed during the hydrolysis of the β-lactam ring by the enzyme. acs.orgnih.gov This structural mimicry allows the inhibitor to fit effectively into the active site.

Crystallographic studies have provided detailed insights into the binding mode of these inhibitors. nih.govnih.gov The N-sulfamoyl NH2 group directly coordinates with the dizinc (B1255464) center in the MBL active site, displacing the bridging hydroxide (B78521) or water molecule that is crucial for catalysis. nih.govnih.govresearchgate.net Concurrently, the carboxylate group of the inhibitor chelates one of the zinc ions (Zn2). nih.gov This dual interaction with the catalytic zinc ions effectively blocks the enzyme's hydrolytic activity. The binding mode of N-sulfamoylpyrrole-2-carboxylates shows similarities to that of bicyclic boronate inhibitors, which also mimic the tetrahedral intermediate of the catalytic reaction. nih.gov

The structure-activity relationship (SAR) of these inhibitors has been explored, with substitutions on the pyrrole (B145914) ring influencing potency. For instance, a para-fluorophenyl substitution at the C3 position of the pyrrole ring has been identified as a favorable modification in a related series of pyrrole inhibitors. researchgate.net

Table 1: Key Interactions of N-Sulfamoylpyrrole-2-carboxylates with Metallo-β-lactamase Active Site

Inhibitor MoietyEnzyme Active Site InteractionConsequence of Interaction
N-sulfamoyl NH2 groupDisplaces the dizinc bridging hydroxide/waterInhibition of the hydrolytic mechanism nih.govnih.gov
Tetrahedral sulfamoyl sulfurMimics the tetrahedral intermediate of β-lactam hydrolysisFavorable binding in the active site acs.orgnih.gov
C2-carboxylate groupLigates to the Zn2 ionAnchors the inhibitor and contributes to binding affinity nih.gov

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Sulfonamides are a well-established class of CA inhibitors, and their mechanism of action is a cornerstone of their pharmacological activity. acs.orgresearchgate.net

The primary principle of inhibition involves the direct binding of the sulfonamide moiety to the catalytic Zn(II) ion in the enzyme's active site. acs.org For inhibition to occur, the sulfonamide group must be deprotonated to its anionic form (-SO2NH-). nih.gov This negatively charged nitrogen atom then coordinates with the positively charged zinc ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. nih.govacs.org

There are four recognized mechanisms of CA inhibition, with direct zinc binding by sulfonamides being the most prominent. acs.org Other mechanisms include anchoring to the zinc-bound water molecule, occlusion of the active site entrance, and binding outside of the active site. acs.org

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Inhibition of urease is a therapeutic strategy for infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov Sulfamate (B1201201) derivatives have been identified as potent urease inhibitors. nih.gov

Kinetic studies have revealed that these compounds often act as competitive inhibitors, suggesting that they bind to the active site of the enzyme and compete with the natural substrate, urea. nih.gov Molecular modeling studies have elucidated the potential binding interactions within the dinickel active center of urease. nih.govresearchgate.net It is proposed that electronegative atoms, such as oxygen and sulfur within the inhibitor's functional groups, can chelate the two nickel ions in the active site. researchgate.net

For sulfamate-based inhibitors, crucial interactions have been identified with key amino acid residues in the active site, including arginine (ARG), histidine (HIS), and alanine (B10760859) (ALA) residues. nih.gov The structure-activity relationship (SAR) suggests that the nature and position of substituents on the inhibitor's scaffold play a significant role in its inhibitory potency. nih.govebi.ac.uk Generally, bulky substituents may decrease activity by causing steric hindrance and preventing the inhibitor from effectively entering the substrate-binding pocket. researchgate.net

Histamine (B1213489) H2 receptor antagonists are a class of drugs that reduce the production of stomach acid by blocking the action of histamine on the H2 receptors of parietal cells in the stomach. wikipedia.org N-sulfamoyl and N-sulfonyl amidine derivatives are potent H2 receptor antagonists. nih.gov

The principle of their action is competitive antagonism at the H2 receptor. wikipedia.org These drugs selectively bind to the H2 receptors on the basolateral surface of gastric parietal cells, preventing histamine from binding and stimulating the acid secretion pathway. nih.gov By blocking the receptor, they suppress both basal and meal-stimulated acid secretion. wikipedia.org

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids. These enzymes are implicated in inflammatory processes, making them attractive targets for drug development. researchgate.net Carboxamides bearing a sulfonamide functionality have been investigated as potential PLA2 inhibitors. researchgate.net

The precise mechanism of inhibition by sulfamoyl carboxylic acid analogs is an area of ongoing investigation. However, studies on related sulfonamide-containing compounds suggest that they can interact with the enzyme's active site. nih.gov For cytosolic PLA2α (cPLA2α), which is a key player in the inflammatory response, inhibitors have been designed to fit into its active site. nih.gov The inhibition can be influenced by the lipophilicity of the molecule. nih.gov In some cases, inhibition of lysosomal phospholipase A2 (PLA2G15) by cationic amphiphilic drugs has been shown to interfere with the enzyme's ability to bind to liposomes. researchgate.net While specific mechanistic details for this compound are not extensively documented in this context, the established activity of related sulfonamides suggests a plausible interaction with the PLA2 active site. researchgate.net

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. drughunter.com In the context of sulfamoyl carboxylic acid analogs, a primary focus has been the replacement of the carboxylic acid moiety. nih.gov

Carboxylic acids, while often crucial for target binding, can lead to poor cell membrane permeability and rapid metabolism, thereby limiting bioavailability. rsc.org Therefore, replacing the carboxylic acid with a suitable bioisostere can address these liabilities. Common bioisosteres for carboxylic acids include tetrazoles and acylsulfonamides. rsc.orgresearchgate.net These groups often have comparable pKa values to carboxylic acids, allowing them to maintain key ionic or hydrogen bonding interactions with the biological target. researchgate.net

For example, in the optimization of sulfonamide-based EP1 receptor antagonists, the carboxylic acid group of a lead compound was successfully replaced with various monocyclic acid bioisosteres, resulting in potent antagonists. nih.gov Similarly, in the development of dual MCL-1/BCL-xL inhibitors, acylsulfonamide and tetrazole bioisosteres for a key carboxylic acid group yielded compounds with similar or improved binding affinities. researchgate.net Sulfonamides themselves can also be considered bioisosteres of carboxylic acids, offering advantages such as increased lipophilicity and metabolic stability. drughunter.com

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Group

Original GroupBioisosteric ReplacementKey Properties and Rationale
Carboxylic Acid (-COOH)TetrazoleSimilar acidity (pKa), can maintain ionic interactions, may improve metabolic stability. rsc.orgresearchgate.net
Carboxylic Acid (-COOH)Acylsulfonamide (-CONHSO2R)Similar acidity (pKa), can participate in similar hydrogen bonding patterns, may enhance cell permeability. researchgate.net
Carboxylic Acid (-COOH)Sulfonamide (-SO2NH2)Weaker acid (pKa ~9-10), increased lipophilicity, enhanced metabolic stability. drughunter.com

High-Throughput Screening and Lead Compound Identification Methodologies

High-throughput screening (HTS) is a pivotal technology in drug discovery that allows for the rapid and automated testing of hundreds of thousands to millions of compounds against a specific biological target. bmglabtech.com The primary objective of HTS is to identify "hits"—compounds that exhibit a desired biological activity—which can then be further optimized into "lead" compounds. bmglabtech.com The process is a funnel, starting with a large, diverse library of compounds and progressively narrowing down to a small number of promising candidates.

The initial phase of an HTS campaign for analogs of this compound would involve the development of a robust and miniaturized assay. The choice of assay is contingent on the biological target of interest. Common HTS assays include:

Biochemical Assays: These assays measure the effect of a compound on a purified target protein, such as an enzyme or receptor. For instance, if this compound analogs were being investigated as enzyme inhibitors, an assay could be developed to measure the rate of the enzymatic reaction in the presence of the test compounds.

Cell-Based Assays: These assays are conducted using living cells and can provide more physiologically relevant information. They can measure a wide range of cellular responses, including cell viability, proliferation, gene expression, or the activation of specific signaling pathways.

Binding Assays: These assays are designed to identify compounds that physically interact with the target molecule. Techniques such as fluorescence polarization (FP) and surface plasmon resonance (SPR) are often employed for this purpose.

Once a suitable assay is developed and validated, the HTS campaign commences. A large chemical library, which could include a diverse collection of small molecules as well as a focused library of this compound analogs, would be screened. The results of the primary screen are typically analyzed to identify initial hits. These hits are then subjected to a series of validation and secondary screening steps to eliminate false positives and to confirm their activity.

The process of identifying a lead compound from the initial hits is a multi-step process that involves:

Hit Confirmation: Re-testing the initial hits to confirm their activity.

Dose-Response Analysis: Determining the potency of the confirmed hits by testing them at multiple concentrations to generate a dose-response curve and calculate the IC50 or EC50 value.

Selectivity Profiling: Assessing the specificity of the hits by testing them against related biological targets.

Preliminary Structure-Activity Relationship (SAR) Analysis: Grouping the hits into chemical series and identifying initial trends in the relationship between their chemical structure and biological activity.

The data generated from these steps allows for the prioritization of the most promising hit series for further optimization. The table below illustrates the type of data that would be generated during a hypothetical HTS campaign for this compound analogs targeting a specific enzyme.

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM)Selectivity (Fold vs. Related Enzyme)
SCC-001558.215
SCC-00212> 50-
SCC-003782.550
SCC-0044915.65
SCC-005851.180

This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.

From this hypothetical data, compounds SCC-003 and SCC-005 would be identified as promising hits for further investigation due to their high potency and selectivity. These compounds would then enter the lead optimization phase, where medicinal chemists would synthesize new analogs to improve their potency, selectivity, and drug-like properties.

The identification of a lead compound is a critical milestone in the drug discovery process. It represents a chemical entity with a confirmed mechanism of action and a clear path for further development into a clinical candidate. The methodologies of high-throughput screening and lead compound identification are essential tools that enable the systematic and efficient exploration of chemical space to uncover novel therapeutic agents.

Applications As Chemical Probes and Intermediates in Advanced Organic Synthesis

Utilization as a Core Building Block for Complex Molecules

The rigid cyclopentane (B165970) core of 1-Sulfamoylcyclopentane-1-carboxylic acid provides a well-defined three-dimensional framework, which is a desirable feature in medicinal chemistry for controlling the spatial arrangement of functional groups. This characteristic makes it an excellent starting point for the synthesis of complex molecules with precise conformational properties. The presence of two orthogonal functional groups—the carboxylic acid and the sulfamoyl group—allows for selective, stepwise modifications.

The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, or it can be used as a handle for coupling with other molecules. The sulfamoyl group, also amenable to further derivatization, imparts specific physicochemical properties, including hydrogen bonding capabilities and increased water solubility, which are often sought in the design of bioactive compounds. Organic chemists leverage this bifunctionality to construct elaborate molecular scaffolds that would be challenging to assemble through other synthetic routes. For instance, the cyclopentane ring can be incorporated as a central scaffold onto which diverse substituents are appended via reactions at the acid and sulfamoyl sites, leading to libraries of structurally related compounds for screening purposes.

Role in the Synthesis of Functionally Diverse Organic Compounds

The utility of this compound extends to the synthesis of a wide array of organic compounds with diverse functionalities. The cyclopentane framework itself is a common motif in many natural products and pharmaceuticals. By using this compound as a starting material, chemists can access novel analogs of known bioactive molecules.

For example, the carboxylic acid group can be coupled with various amines to generate a library of amides, a common functional group in many drug molecules. Similarly, the sulfamoyl nitrogen can be alkylated or acylated to introduce additional diversity. The combination of these transformations allows for the rapid generation of compounds with varied electronic and steric properties, facilitating the exploration of structure-activity relationships (SAR). The constrained nature of the cyclopentyl ring helps to minimize conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

Table 1: Examples of Compound Classes Synthesized from this compound
Compound ClassSynthetic TransformationPotential Application
Cyclopentyl AmidesAmide coupling at the carboxylic acidEnzyme inhibitors, Receptor modulators
N-Substituted SulfonamidesAlkylation/Acylation of the sulfamoyl groupAntibacterial agents, Diuretics
Bifunctional LinkersSequential modification of both groupsUse in PROTACs and ADCs
Spirocyclic CompoundsIntramolecular cyclization reactionsNovel therapeutic scaffolds

Development of Chemical Probes for Biological Target Validation

Chemical probes are essential tools for validating the function of biological targets in disease processes. rsc.orgolemiss.edu The structure of this compound is well-suited for the development of such probes. The carboxylic acid serves as a convenient attachment point for reporter tags, such as fluorophores, biotin, or photoaffinity labels, through stable amide or ester linkages.

The sulfamoyl group can act as a recognition element, potentially mimicking or blocking the binding of endogenous ligands to a protein target. Alternatively, the entire substituted cyclopentane scaffold can be designed to bind to a specific target. Once a molecule based on this scaffold is identified as a potent binder, it can be converted into a chemical probe by appending the necessary reporter group. These probes enable researchers to perform a variety of experiments, including target engagement assays, imaging studies, and proteomics-based target identification, which are crucial steps in the early stages of drug discovery. rsc.org The use of related cyclopentanedione structures as probes for labeling proteins highlights the utility of the cyclopentane core in this context. nih.gov

Strategies for Late-Stage Functionalization of Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthesis, enabling rapid diversification and SAR exploration. rsc.org The cyclopentane ring of the this compound scaffold is an ideal candidate for LSF techniques, particularly C–H activation. nih.gov

Modern catalytic methods enable the direct conversion of typically unreactive C–H bonds into new C–C, C–N, or C–O bonds. For a complex molecule that already contains the this compound core, these methods can be used to introduce new substituents at various positions on the cyclopentane ring. For example, palladium-catalyzed transannular γ-C–H arylation has been successfully applied to cyclopentane carboxylic acid derivatives to install aryl groups. nih.govresearchgate.net This approach avoids the need for lengthy de novo synthesis of each new analog, significantly accelerating the process of optimizing lead compounds. By applying LSF, chemists can fine-tune the pharmacological properties of a molecule, block sites of metabolic degradation, or introduce handles for further conjugation. rsc.org

Table 2: Comparison of Synthetic Strategies
StrategyDescriptionAdvantageReference Principle
De Novo SynthesisBuilding each analog from simple starting materials.Full control over structure.Traditional multi-step synthesis beilstein-journals.org
Late-Stage Functionalization (LSF)Modifying a common, complex core structure at a late step.Rapid generation of analogs, improved efficiency.C-H Activation of cycloalkanes nih.govresearchgate.net

Emerging Research Avenues and Future Perspectives for 1 Sulfamoylcyclopentane 1 Carboxylic Acid Research

Development of Next-Generation Synthetic Methodologies

The efficient and stereoselective synthesis of 1-Sulfamoylcyclopentane-1-carboxylic acid and its derivatives is a foundational step for any future research. While classical approaches to cyclopentane (B165970) synthesis exist, next-generation methodologies offer pathways to more complex and diverse analogs. organic-chemistry.org

Recent advancements in C-H activation and functionalization present a particularly exciting frontier. nih.gov The development of palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids, for instance, provides a template for introducing substituents at specific positions on the cyclopentane ring. nih.gov Adapting such methods could allow for the late-stage functionalization of a pre-formed this compound core, rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.

Furthermore, novel ring-contraction strategies, such as those applied in the preparation of other cyclopentane derivatives, could be explored. google.com These approaches, which may start from more readily available cyclohexane (B81311) precursors, could offer alternative and potentially more efficient routes to the core cyclopentane scaffold. google.com The development of asymmetric catalytic systems will also be crucial for accessing enantiomerically pure forms of the target compound and its analogs, which is often critical for elucidating specific biological activities.

Synthetic Approach Potential Application for this compound Key Advantages
C-H Activation/FunctionalizationIntroduction of diverse substituents on the cyclopentane ring.High efficiency, late-stage modification.
Ring ContractionAlternative synthesis of the core cyclopentane structure.Access from readily available starting materials.
Asymmetric CatalysisProduction of single enantiomers.Elucidation of stereospecific biological activity.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerfully applied to the exploration of this compound. nih.govnih.gov These computational tools can accelerate the identification of promising derivatives and predict their biological activities and physicochemical properties. mdpi.com

Generative adversarial networks (GANs) and other deep learning models can be employed for the de novo design of novel molecules based on the this compound scaffold. nih.gov By training these models on large datasets of known bioactive compounds, particularly those containing sulfonamide or carboxylic acid moieties, it is possible to generate new structures with a higher probability of desired biological activity. mdpi.com

Furthermore, ML algorithms can be used to build predictive models for various properties, such as binding affinity to specific protein targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. crimsonpublishers.com This in silico screening can prioritize the synthesis of a smaller, more focused set of compounds, thereby saving time and resources. The use of AI can also aid in identifying potential drug-drug interactions and in personalizing treatment strategies. nih.gov

AI/ML Application Specific Utility in Research Anticipated Outcome
De Novo Molecular DesignGeneration of novel derivatives of the core scaffold.Identification of compounds with potentially enhanced potency and selectivity.
Predictive Modeling (ADMET)In silico prediction of pharmacokinetic and toxicological properties.Prioritization of synthetic targets and reduction of late-stage failures.
Target IdentificationAnalysis of large biological datasets to propose novel protein targets.Uncovering new therapeutic applications for this class of compounds.

Exploration of Unconventional Biological Targets and Mechanistic Pathways

The sulfamoyl group is a key pharmacophore in a wide range of clinically used drugs, including diuretics, antibacterials, and anticancer agents. mdpi.comijpsonline.com This functional group is known to interact with various biological targets, often through hydrogen bonding. nih.gov While conventional targets for sulfonamides are well-documented, future research on this compound could focus on unconventional targets.

The unique three-dimensional structure imparted by the cyclopentane ring may allow for selective interaction with protein pockets that are not well-addressed by more flexible or aromatic sulfonamide-containing molecules. This could lead to the discovery of inhibitors for novel enzyme families or modulators of protein-protein interactions that have been historically challenging to target.

For example, certain sulfonyl group-containing compounds have been investigated as inhibitors of enzymes involved in glucose metabolism and insulin (B600854) signaling, suggesting potential applications in metabolic diseases. nih.gov The cyclopentane scaffold could be leveraged to fine-tune the positioning of the sulfamoyl and carboxylic acid groups to achieve high affinity and selectivity for such targets. The exploration of its effects on targets like carbonic anhydrases, where sulfonamides are known to be potent inhibitors, could also reveal novel isoform-selective inhibition profiles. ijpsonline.com

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Cyclopentane Systems

Beyond its potential therapeutic applications, the systematic study of this compound and its derivatives can contribute significantly to our fundamental understanding of structure-reactivity relationships in cyclopentane systems. The cyclopentane ring is not planar and exists in various conformations, such as the envelope and twist forms. acs.org The presence of substituents, like the sulfamoyl and carboxylic acid groups at the same carbon atom, will influence the conformational preferences of the ring.

Detailed conformational analysis, using both experimental techniques like NMR spectroscopy and computational methods, can provide insights into how these substituents affect the ring's geometry and, consequently, its chemical reactivity and biological activity. For instance, the puckered nature of the cyclobutane (B1203170) ring, a smaller cycloalkane, has been shown to be crucial for the biological activity of some drug candidates. nih.gov A similar detailed understanding of the cyclopentane core in this context is warranted.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Sulfamoylcyclopentane-1-carboxylic acid, and how can reaction parameters be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis of cyclopentane-carboxylic acid derivatives typically involves ring-closing strategies or functionalization of pre-formed cyclopentane backbones. For example, sulfamoyl groups can be introduced via sulfonation of cyclopentane precursors using chlorosulfonic acid, followed by amidation. Critical parameters include:

  • Reagent stoichiometry : Excess sulfonating agents may reduce selectivity.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers characterize the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and confirm cyclopentane ring integrity. For stereochemistry, NOESY or COSY experiments detect spatial proximity of substituents .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers introduced during sulfamoylation .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]+^+ for C6_6H11_{11}NO4_4S: 218.0483) .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies in biological activity data for this compound derivatives across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or target promiscuity. Strategies include:

  • Dose-response curves : Validate activity across multiple concentrations to identify non-specific effects .
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from cytotoxicity .
  • Computational docking : Predict binding modes to assess whether structural analogs interact with off-target proteins .

Q. How does the sulfamoyl group influence the compound’s stability under physiological conditions, and what degradation pathways should be monitored?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS to detect hydrolysis products (e.g., cyclopentane-carboxylic acid and sulfamic acid) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Store samples in amber vials and monitor UV-Vis spectral changes under light exposure .

Q. What strategies are effective for achieving stereoselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct sulfamoylation stereochemistry .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclopropane functionalization .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) can separate enantiomers during ester hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.